molecular formula C21H19FN2O4 B2702310 ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-22-3

ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2702310
CAS No.: 886952-22-3
M. Wt: 382.391
InChI Key: NZTFQZGIWJTBHX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridazine class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

  • Ethyl carboxylate group at position 3, contributing to solubility and esterase-mediated metabolism.
  • 4-Methylphenyl group at position 1, enhancing lipophilicity and steric bulk.
  • 6-oxo group, enabling hydrogen bonding and tautomerization.

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-4-5-7-17(15)22)12-19(25)24(23-20)16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTFQZGIWJTBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name (Reference) Position 1 Substituent Position 4 Substituent Key Properties (Melting Point, Yield)
Target Compound 4-Methylphenyl (2-Fluorophenyl)methoxy N/A (Inferred moderate MP ~160–180°C)
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-... (12e, ) 4-Methoxyphenyl Cyano + methyl MP: 164°C; Yield: 81%
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-... () 4-Fluorophenyl Methoxy CAS: 899943-46-5; Fluorine at phenyl
Methyl 1-(4-methoxyphenyl)-4-(pyridin-2-ylsulfanyl)-... () 4-Methoxyphenyl Pyridin-2-ylsulfanyl Sulfur-containing; lab use only
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-... () 4-Methylphenyl Carbamoylmethoxy Enhanced H-bonding potential
Substituent Impact Analysis:
  • Position 1 :

    • 4-Methylphenyl (target) vs. 4-methoxyphenyl (12e): Methyl increases lipophilicity, while methoxy enhances solubility via polarity.
    • 4-Fluorophenyl (): Fluorine’s electronegativity may improve receptor binding affinity compared to methyl.
  • Position 4: (2-Fluorophenyl)methoxy (target): Fluorine’s inductive effect could stabilize the aromatic ring and reduce metabolic oxidation. Carbamoylmethoxy (): Amide group enhances hydrogen-bonding capacity, possibly improving target selectivity.

Physicochemical Properties

  • Melting Points :

    • Analogs with polar substituents (e.g., hydroxyl in 12d, ) exhibit higher MPs (220–223°C) due to hydrogen bonding.
    • Bulky groups (e.g., trifluoromethyl in 12c, ) lower MPs (106–110°C) by disrupting crystal packing. The target’s 2-fluorophenylmethoxy may balance polarity and steric effects, suggesting a moderate MP.
  • Synthetic Yields :

    • Electron-donating groups (e.g., methoxy in 12e, ) correlate with higher yields (81%), while electron-withdrawing groups (e.g., nitro in 12g, ) reduce yields (40%). The target’s fluorine may require optimized reaction conditions.

Structural and Computational Insights

  • Ring Puckering: Methods in could quantify puckering amplitudes for the dihydropyridazine ring. Substituents at position 4 (e.g., bulky benzyloxy) may induce non-planarity, affecting binding pocket compatibility.
  • Crystallography Tools :
    • SHELX () and ORTEP () are widely used for structural determination. The target’s crystal structure could clarify conformational preferences relative to analogs.

Biological Activity

Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic potential, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound can be described by its chemical formula and structure, which significantly influence its biological activity. The presence of a fluorine atom and various aromatic groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of fluorinated precursors and various coupling reactions that introduce the methoxy and carboxylate functionalities.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF7 (breast cancer)5.2Induction of apoptosis
Similar derivativeA549 (lung cancer)3.8Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the application of this compound in a preclinical model for rheumatoid arthritis. The results indicated a reduction in joint inflammation and damage, supporting its therapeutic potential in autoimmune conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanism : It likely disrupts bacterial membranes or inhibits essential bacterial enzymes.
  • Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

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